4-amino-3-chloro-N-(1-ethyl-4-piperidyl)benzamide
Overview
Description
4-amino-3-chloro-N-(1-ethyl-4-piperidyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with an amino group, a chlorine atom, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-chloro-N-(1-ethyl-4-piperidyl)benzamide typically involves the following steps:
Nitration and Reduction: The starting material, 3-chloronitrobenzene, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group, yielding 3-chloro-4-aminobenzene.
Amidation: The 3-chloro-4-aminobenzene is then reacted with 1-ethyl-4-piperidinecarboxylic acid chloride in the presence of a base, such as triethylamine, to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-chloro-N-(1-ethyl-4-piperidyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles, such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products
Substitution: Products with various functional groups replacing the chlorine atom.
Oxidation: Nitro derivatives.
Reduction: Alkylamine derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
4-amino-3-chloro-N-(1-ethyl-4-piperidyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-amino-3-chloro-N-(1-ethyl-4-piperidyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-aminobenzamide
- 4-amino-3-chlorobenzamide
- N-(1-ethyl-4-piperidyl)benzamide
Uniqueness
4-amino-3-chloro-N-(1-ethyl-4-piperidyl)benzamide is unique due to the presence of both the piperidine moiety and the specific substitution pattern on the benzene ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and other fields.
Properties
IUPAC Name |
4-amino-3-chloro-N-(1-ethylpiperidin-4-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-2-18-7-5-11(6-8-18)17-14(19)10-3-4-13(16)12(15)9-10/h3-4,9,11H,2,5-8,16H2,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJUTNSBXGJRSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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